![molecular formula C19H20N8O5 B14016649 2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid CAS No. 57963-35-6](/img/structure/B14016649.png)
2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminopterin can be synthesized through a multi-step process involving the reaction of 2,4-diaminopteridine with p-aminobenzoylglutamic acid. The reaction typically involves the use of protective groups to prevent unwanted side reactions and requires careful control of reaction conditions such as temperature and pH .
Industrial Production Methods
Industrial production of Aminopterin involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Aminopterin undergoes various chemical reactions, including:
Oxidation: Aminopterin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Aminopterin into its reduced forms.
Substitution: Aminopterin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Aminopterin that retain its core structure but have modified functional groups, which can alter its biological activity and chemical properties .
Aplicaciones Científicas De Investigación
Aminopterin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies of cell metabolism and enzyme inhibition.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mecanismo De Acción
Aminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis. As a result, Aminopterin effectively halts cell division and growth, making it a potent anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits dihydrofolate reductase but has a different structure and potency.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Raltitrexed: A thymidylate synthase inhibitor that also affects folate metabolism.
Uniqueness
Aminopterin is unique in its specific structure and high potency as a dihydrofolate reductase inhibitor. Its ability to inhibit DNA synthesis makes it particularly effective in cancer treatment, although its use is limited by its toxicity .
Propiedades
Número CAS |
57963-35-6 |
|---|---|
Fórmula molecular |
C19H20N8O5 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-[[2-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N8O5/c20-16-15-17(27-19(21)26-16)23-8-11(24-15)7-22-10-3-1-9(2-4-10)5-13(28)25-12(18(31)32)6-14(29)30/h1-4,8,12,22H,5-7H2,(H,25,28)(H,29,30)(H,31,32)(H4,20,21,23,26,27) |
Clave InChI |
IGAXGPWXEIYUIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


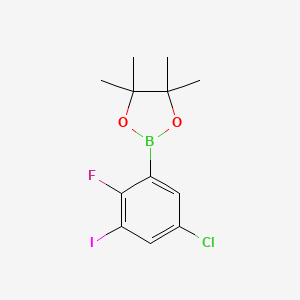

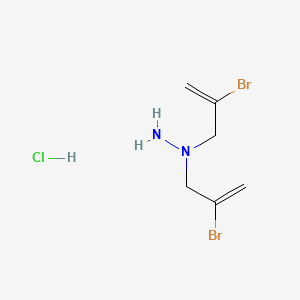
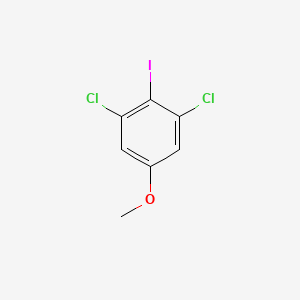
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)
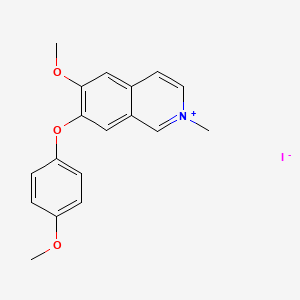
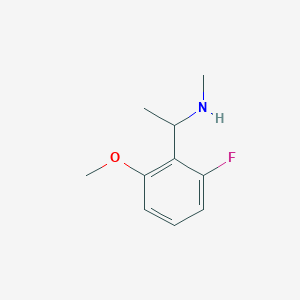

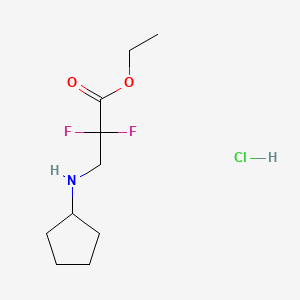
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
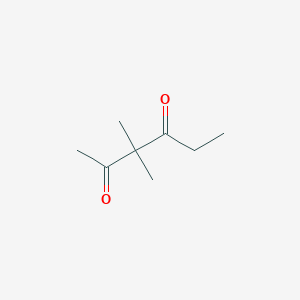
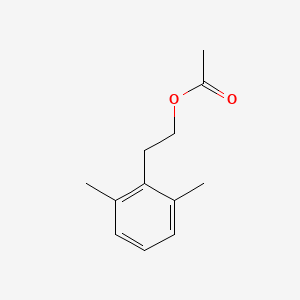
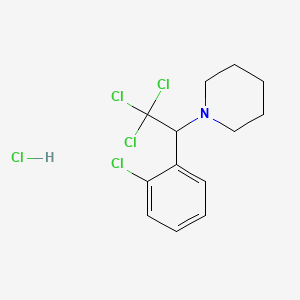
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
